1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
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Overview
Description
The compound “1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a pyridinyl group, a pyrazolyl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. The cyclopentyl, pyridinyl, pyrazolyl, and urea groups would each contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could make the compound more soluble in polar solvents .Scientific Research Applications
Antibacterial Compounds Synthesis
Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has been conducted to explore their use as antibacterial agents. The synthesis process involves reacting various active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine, alongside pyrazole and oxazole derivatives. Some of these compounds demonstrated high antibacterial activity, indicating their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Oligomeric and Macrocyclic Ureas
Another study explored the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine. It found that specific conditions led to the formation of cyclic trimers and tetramers. This research highlights the potential for designing new cyclic compounds with varied applications, including materials science and drug development (Gube et al., 2012).
Molecular Interactions and Hydrogen Bonding
The effects of substituents on pyrid-2-yl ureas toward intramolecular hydrogen bonding and complexation with cytosine were examined, revealing insights into molecular conformation and interaction mechanisms. This research contributes to understanding how molecular modifications can influence binding affinities and molecular structures, with implications for designing more effective molecular probes and therapeutic agents (Chien et al., 2004).
Recognition of Urea and Derivatives
A study on a novel pyridine-incorporated cyclo[6]aramide revealed its capacity for recognizing urea and its derivatives through multiple hydrogen bonding interactions. This research opens new avenues for developing sensors and selective binding materials for urea and similar molecules, which could have significant applications in environmental monitoring and diagnostic assays (Kang et al., 2017).
Eco-Friendly Catalysis
The development of eco-friendly catalysis methods using urea as an organo-catalyst for synthesizing diverse and densely functionalized heterocyclic scaffolds was demonstrated. Such research promotes sustainable chemistry practices while expanding the toolkit available for synthesizing complex organic molecules, potentially useful in pharmaceuticals and materials science (Brahmachari & Banerjee, 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like soluble epoxide hydrolase .
Biochemical Pathways
Similar compounds have been known to affect pathways related to hypertension, inflammation, and pain syndromes .
Result of Action
Similar compounds have been known to inhibit rna virus replication and soluble epoxide hydrolase .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopentyl-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(20-15-5-1-2-6-15)18-8-9-21-12-14(11-19-21)13-4-3-7-17-10-13/h3-4,7,10-12,15H,1-2,5-6,8-9H2,(H2,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDYZXNFVIHPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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